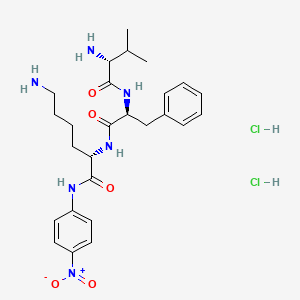

D-Val-Phe-Lys 4-nitroanilide dihydrochloride

Vue d'ensemble

Description

D-Val-Phe-Lys 4-nitroanilide dihydrochloride is a synthetic compound widely used in biochemical research. It serves as a chromogenic substrate for the determination of plasmin formation from plasminogen in amidolytic activity assays and plasminogen activating assays . This compound is particularly useful in distinguishing between tissue-type plasminogen activator and urokinase .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of D-Val-Phe-Lys 4-nitroanilide dihydrochloride involves the coupling of D-valine, phenylalanine, and lysine with 4-nitroaniline. The reaction typically occurs in the presence of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of peptide bonds. The final product is then purified through crystallization or chromatography techniques .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers and large-scale purification systems to ensure high yield and purity. The compound is then converted to its dihydrochloride salt form for stability and ease of handling .

Analyse Des Réactions Chimiques

Types of Reactions

D-Val-Phe-Lys 4-nitroanilide dihydrochloride primarily undergoes hydrolysis reactions. When used as a substrate in enzymatic assays, it is hydrolyzed by plasminogen activators, resulting in the release of 4-nitroaniline, which can be quantitatively measured .

Common Reagents and Conditions

The hydrolysis reaction typically requires the presence of plasminogen activators such as urokinase or tissue-type plasminogen activator. The reaction is carried out in buffered aqueous solutions at physiological pH (around 7.4) and temperature (37°C) .

Major Products Formed

The major product formed from the hydrolysis of this compound is 4-nitroaniline, which is detected spectrophotometrically due to its distinct absorbance at 405 nm .

Applications De Recherche Scientifique

Scientific Applications of D-Val-Phe-Lys-p-nitroanilide dihydrochloride

D-Val-Phe-Lys-p-nitroanilide dihydrochloride, also known as S2390, is a synthetic substrate used to quantify and distinguish urokinase and tissue-type plasminogen activity . It has a lower Km value than the standard D-Val-Leu-Lys-p-nitroanilide and a much higher Vmax/Km than most other substrates of this type, making it a preferred substrate . It can also be used as a thrombin substrate .

Use as a Biological Marker

Plasminogen activator and urokinase serve as biological markers of cell differentiation . D-Val-Phe-Lys-p-nitroanilide can be used to quantify and differentiate between urokinase and tissue-type plasminogen activity . The activity of tissue-type plasminogen activator is preferentially accelerated when low concentrations of sodium dodecyl sulfate are present in the assay .

Kinin Assay

In performing a Kinin assay, normal, FXII-deficient, or PK-deficient plasma is supplemented with captopril and Plg, and the reactions are initiated with different concentrations of tPA or ΔFXII at 37°C . At various times, reaction volumes are transferred to ice-cold ethanol, and the samples are clarified by centrifugation .

Thrombin Inhibitors

D-Val-Phe-Lys-p-nitroanilide dihydrochloride can be utilized in the design and characterization of thrombin inhibitors . Novel peptide-based thrombin inhibitors were identified using in silico structure-based design and further validated in vitro . The most potent non-covalent and proteolysis-resistant inhibitors contain both l- and d-amino acids, with the general sequence d-Phe(P3)-Pro(P2)-d-Arg(P1)-P1′-CONH 2 .

Plasmin Activity

Plasminogen can be converted into plasmin by the addition of urokinase plasminogen activator (uPA), and plasmin activity can be determined using the chromogenic substrate d-Val-Leu-Lys 4- .

Modulatory Effects on Proteinase Kinetics

Mécanisme D'action

D-Val-Phe-Lys 4-nitroanilide dihydrochloride acts as a substrate for plasminogen activators. Upon enzymatic cleavage by these activators, the compound releases 4-nitroaniline, which can be quantitatively measured. This mechanism allows researchers to assess the activity of plasminogen activators and study their role in various biological processes .

Comparaison Avec Des Composés Similaires

Similar Compounds

D-Val-Leu-Lys 4-nitroanilide dihydrochloride: Another chromogenic substrate used for similar assays but with different kinetic properties.

D-Val-Leu-Lys 4-nitroanilide: A closely related compound with a slightly different amino acid sequence.

Uniqueness

D-Val-Phe-Lys 4-nitroanilide dihydrochloride is unique due to its lower Km value and higher Vmax/Km ratio compared to other substrates like D-Val-Leu-Lys 4-nitroanilide. This makes it a more efficient substrate for quantifying and distinguishing between urokinase and tissue-type plasminogen activator activities .

Activité Biologique

D-Val-Phe-Lys 4-nitroanilide dihydrochloride is a synthetic peptide substrate that has gained attention for its biological activity, particularly in the context of proteolytic enzyme assays. This compound is commonly used as a chromogenic substrate for studying plasminogen activation and other proteolytic processes. Below is a detailed examination of its biological activity, including relevant data tables and research findings.

- Chemical Name : this compound

- Molecular Formula : C₁₁H₁₄Cl₂N₄O₂

- Molecular Weight : 307.16 g/mol

- CAS Number : 62354-43-2

D-Val-Phe-Lys 4-nitroanilide serves as a substrate for various serine proteases, including thrombin and plasmin. When these enzymes cleave the peptide bond within the substrate, it releases a chromogenic product (4-nitroaniline), which can be quantified spectrophotometrically. This property makes it an invaluable tool in biochemical assays to measure protease activity.

Biological Activity

-

Plasminogen Activation :

- The compound has been demonstrated to effectively activate plasminogen in vitro, leading to the generation of plasmin, which subsequently cleaves the substrate to release yellow-colored 4-nitroaniline.

- In a study involving human plasminogen, the substrate was incubated with recombinant tissue plasminogen activator (rPA) and measured at 405 nm, confirming its utility in evaluating fibrinolytic activity .

-

Protease Inhibition Studies :

- D-Val-Phe-Lys 4-nitroanilide has been used in studies examining the inhibition of various proteases. For instance, its effectiveness as an inhibitor was compared against other substrates in assays involving streptokinase and other related enzymes .

- The compound's inhibition capability was assessed using different concentrations, revealing significant insights into its potential therapeutic applications in managing thrombotic conditions.

Table 1: Summary of Key Studies Involving this compound

Propriétés

IUPAC Name |

(2S)-6-amino-2-[[(2S)-2-[[(2R)-2-amino-3-methylbutanoyl]amino]-3-phenylpropanoyl]amino]-N-(4-nitrophenyl)hexanamide;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H36N6O5.2ClH/c1-17(2)23(28)26(35)31-22(16-18-8-4-3-5-9-18)25(34)30-21(10-6-7-15-27)24(33)29-19-11-13-20(14-12-19)32(36)37;;/h3-5,8-9,11-14,17,21-23H,6-7,10,15-16,27-28H2,1-2H3,(H,29,33)(H,30,34)(H,31,35);2*1H/t21-,22-,23+;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEBWLAGPKSITFL-ZBFJBHFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCCN)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCCN)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H38Cl2N6O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

585.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74551-31-8 | |

| Record name | D-Val-Phe-Lys p-Nitroanilide dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.